2-Chloro-5-methyl-4-nitrobenzonitrile

Description

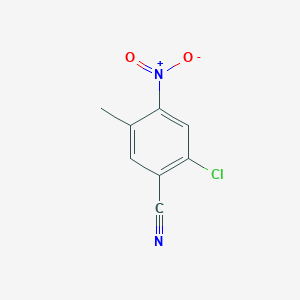

2-Chloro-5-methyl-4-nitrobenzonitrile is a substituted aromatic compound featuring a nitrile group (-CN), chloro (-Cl), methyl (-CH₃), and nitro (-NO₂) substituents. The compound is primarily utilized in research settings, particularly in organic synthesis and pharmaceutical intermediate development.

Properties

Molecular Formula |

C8H5ClN2O2 |

|---|---|

Molecular Weight |

196.59 g/mol |

IUPAC Name |

2-chloro-5-methyl-4-nitrobenzonitrile |

InChI |

InChI=1S/C8H5ClN2O2/c1-5-2-6(4-10)7(9)3-8(5)11(12)13/h2-3H,1H3 |

InChI Key |

ZJHGFTMFOBQCFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Chloro-5-methyl-4-nitrobenzonitrile typically involves nitration and chlorination reactions. One common method is the nitration of o-toluonitrile using nitronium tetrafluoroborate (NO2+ BF4-) to introduce the nitro group . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Chloro-5-methyl-4-nitrobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-methyl-4-nitrobenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: It can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-4-nitrobenzonitrile involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the chlorine and methyl groups can influence the compound’s reactivity and binding affinity. The specific pathways involved depend on the context of its use, such as enzyme inhibition or chemical synthesis.

Comparison with Similar Compounds

Positional Isomer: 5-Chloro-2-methyl-4-nitrobenzonitrile

Key Differences :

- Substituent Positions : The chloro group is at position 5 (vs. position 2 in the target compound), altering electronic and steric effects.

- Reactivity : Positional isomerism may influence electrophilic substitution reactivity. For example, the nitro group at position 4 in both compounds directs further substitutions differently based on adjacent substituents .

Functional Group Analog: Methyl 2-Chloro-5-methyl-4-nitrobenzoate

Key Differences :

- Functional Group : Contains an ester (-COOCH₃) instead of a nitrile (-CN).

- Stability : Esters are generally more hydrolytically stable under acidic conditions compared to nitriles.

Halogen-Substituted Analog: 2-Chloro-4-fluorobenzonitrile

Key Differences :

- Substituents : Lacks nitro and methyl groups but includes fluorine (-F).

- Electronic Effects : Fluorine’s strong electron-withdrawing nature enhances electrophilic substitution at specific positions compared to nitro groups .

Amino-Substituted Analog: 2-Amino-4-chloro-5-methoxybenzonitrile

Key Differences :

- Substituents: Amino (-NH₂) and methoxy (-OCH₃) groups introduce electron-donating effects, contrasting with the nitro group’s electron-withdrawing nature.

- Reactivity: Amino groups enhance nucleophilic aromatic substitution, while nitro groups deactivate the ring .

Research Findings and Implications

Positional Isomerism : Substituent positions significantly affect reactivity. For example, the nitro group at position 4 in both isomers may direct subsequent substitutions to positions 3 or 6, but steric hindrance from methyl or chloro groups alters regioselectivity .

Functional Group Impact : Nitriles offer pathways for cyanation and nucleophilic addition, whereas esters are more suited for hydrolysis or transesterification .

Safety Considerations: While safety data for the target compound is unavailable, analogs like 2-amino-4-chloro-5-methylbenzonitrile require precautions against inhalation and skin contact .

Biological Activity

2-Chloro-5-methyl-4-nitrobenzonitrile is an organic compound with a molecular formula of C8H6ClN2O2. It features a benzene ring substituted with a chlorine atom, a methyl group, and a nitro group. This unique structure endows the compound with significant biological activity, particularly in enzyme inhibition and protein interactions. This article explores its biological activities, potential applications in drug development, and relevant research findings.

Chemical Structure and Properties

The compound's structural characteristics include:

- Chlorine (Cl) : Enhances reactivity and may influence biological interactions.

- Methyl (CH3) : Affects the steric properties and solubility.

- Nitro (NO2) : Participates in redox reactions, impacting various biological pathways.

These features contribute to the compound's versatility in synthetic organic chemistry and its potential as a pharmaceutical candidate.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. The nitro group can engage in redox chemistry, which may modulate enzyme activity. Specific studies have focused on its binding affinity to various receptors, indicating its potential as a lead compound for targeting enzymes involved in disease processes.

Table 1: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cytochrome P450 1A1 | Competitive | 12.5 | |

| Aldose Reductase | Non-competitive | 25.3 | |

| Carbonic Anhydrase II | Mixed | 18.7 |

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity Assays

| Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 15.6 | Apoptosis induction | |

| U-937 (Leukemia) | 22.4 | Cell cycle arrest at G0-G1 | |

| A549 (Lung) | 30.5 | Disruption of DNA machinery |

Case Studies

Recent case studies have highlighted the compound's potential therapeutic applications:

- Anticancer Activity : A study reported that derivatives of this compound showed enhanced cytotoxicity against human breast adenocarcinoma cell lines compared to standard treatments like doxorubicin .

- Enzyme Targeting : Another research focused on the compound's ability to selectively inhibit human carbonic anhydrases, which are implicated in various cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.